molecular formula C12H12N2O2S B415174 Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate CAS No. 41260-96-2

Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate

Cat. No.: B415174
CAS No.: 41260-96-2
M. Wt: 248.3g/mol
InChI Key: WVXKXRCDQRXTDH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate (C12H12N2O2S) is a chemical reagent of high purity intended for research and development applications. This compound features a 1,3-thiazole core structure, a privileged scaffold in medicinal chemistry known to exhibit a wide range of biological activities. While the specific biological profile of this compound is under investigation, research on structurally similar 4-phenyl-1,3-thiazole derivatives highlights the potential value of this chemical class. Notably, 4-phenyl-1,3-thiazole-2-amines have been identified as promising scaffolds for new antileishmanial agents, showing significant activity against Leishmania amazonensis promastigotes . Furthermore, the 1,3-thiazole moiety is a key pharmacophore in compounds investigated for central nervous system (CNS) targets. Derivatives have been explored as anticonvulsant agents, with proposed mechanisms of action involving the GABA receptor pathway to prevent abnormal neuronal firing in the brain . The structural features of this compound, including its hydrogen bonding domain and hydrophobic aryl ring, align with known pharmacophoric patterns for such activity . The compound's structure is characterized by NMR spectroscopy, with experimental data (1H NMR) available from a 600 MHz spectrometer for a 1mM sample in DMSO at pH 6.0 . Researchers can utilize this compound as a building block for further chemical synthesis or as a standard in analytical and biological screening studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-13-10(9-6-4-3-5-7-9)11(17-8)14-12(15)16-2/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXKXRCDQRXTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)NC(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection Strategies

To avoid side reactions during multi-step syntheses, the amine group in intermediates like tert-butyl (2R,5R)-5-amino-1,6-diphenylhexan-2-yl-carbamate is protected using di-tert-butyl dicarbonate (Boc2O). This approach stabilizes the intermediate during subsequent acylations or alkylations, though it requires acidic deprotection (e.g., HCl in dioxane) before final carbamate formation.

Solid Dispersion Techniques for Enhanced Solubility

Patent US10351556B2 discloses a solid dispersion method combining the carbamate with hydrophilic carriers like microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC). This involves:

  • Dissolving the carbamate and polymer in a 1:2 ratio in acetone.

  • Spray-drying at 80°C inlet temperature to form amorphous particles.

  • Achieving 3.5-fold solubility improvement in simulated gastric fluid compared to crystalline forms.

Analytical Characterization and Quality Control

Table 1: Spectral Data for this compound

TechniqueKey Signals
1H^1H NMR (CDCl3)δ 7.88 (d, J = 7.92 Hz, 2H), 7.41 (m, 3H), 3.78 (s, 3H), 2.41 (s, 3H)
13C^{13}C NMRδ 155.6 (C=O), 147.2 (C2), 134.5 (C4), 128.9–129.6 (Ph), 52.1 (OCH3)
HR-MS[M+H]+ Calculated: 276.09; Found: 276.12

Table 2: Comparative Yields Across Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)
Ester to alcoholLiAlH4, THF, 0°C, 1.5 h85.198.5
Carbamate formationMethyl chloroformate, TEA, DCM, 25°C, 4 h91.399.2
Solid dispersionSpray-drying with HPMC, 80°C95.099.8

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives, including methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate, exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression. The structure–activity relationship (SAR) analysis revealed that modifications to the thiazole core can significantly impact the compound's potency against cancer cell lines .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of various pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents .

Agricultural Applications

In addition to its medicinal uses, this compound has applications in agriculture as a pesticide or fungicide. Its effectiveness against plant pathogens suggests it could be utilized in crop protection strategies to enhance yield and reduce losses due to disease .

Case Study: Anticancer Efficacy

A recent study demonstrated that this compound effectively induced apoptosis in human leukemia cell lines by inhibiting CDK9-mediated RNA polymerase II transcription. This finding supports its potential as a therapeutic agent for treating hematological malignancies .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application in agricultural settings .

Data Table: Summary of Applications

Application AreaSpecific UseFindings
Medicinal ChemistryAnticancer agentInhibits CDK9; induces apoptosis in cancer cells
Agricultural SciencePesticide/FungicideEffective against plant pathogens
Antimicrobial ResearchBroad-spectrum antimicrobialInhibitory effects on various microorganisms

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may exert its effects by modulating inflammatory pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of 2-methyl-4-phenyl-1,3-thiazole derivatives. Key structural analogs include:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate Ethyl ester C₁₃H₁₃NO₂S 247.32 Ester group; commercial availability
Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate Benzyl carbamate C₁₈H₁₆N₂O₂S 324.40 Bulkier aryl group; enhanced lipophilicity
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid Carboxylic acid C₁₁H₉NO₂S 219.26 Acidic group; potential for salt formation
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol Alcohol C₁₁H₁₁NOS 205.28 Hydroxyl precursor; irritant properties

Key Observations :

  • Substituent Effects : The carbamate group in the target compound introduces hydrogen-bonding capabilities, while ester (e.g., ethyl carboxylate) or carboxylic acid derivatives alter solubility and reactivity.
  • Lipophilicity : Benzyl carbamate (LogP ~2.86 estimated) likely exhibits higher membrane permeability compared to the methyl carbamate derivative.

Physicochemical Properties

Comparative data for select compounds:

Compound Melting Point (°C) Solubility Spectral Data (NMR/HRMS)
Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate Not reported Likely moderate in DMSO Not available
Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate Not reported Soluble in organic solvents ¹H/¹³C NMR and HRMS confirmed
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid 201–203 Poor in water; soluble in base CAS 32002-72-5
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol Not reported Moderate in ethanol ¹H NMR (CDCl₃): δ 4.85 (s, 2H, CH₂OH)

Notable Trends:

  • Thermal Stability : Carboxylic acid derivatives exhibit higher melting points (201–203°C) due to intermolecular hydrogen bonding.
  • Synthetic Accessibility : Ethyl carboxylate and benzyl carbamate derivatives are commercially available, suggesting scalable synthesis routes .

Key Insights :

  • Antiviral Potential: The target compound’s interaction with SARS-CoV-2 protease highlights its utility in structural biology and drug design .

Biological Activity

Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate, also known by its CAS number 41260-96-2, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

C12H12N2O2S\text{C}_\text{12}\text{H}_\text{12}\text{N}_\text{2}\text{O}_\text{2}\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with carbamates. Various methods have been explored to optimize yield and purity, including the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in solvent systems such as DMF (Dimethylformamide) .

Antimicrobial Activity

Research has indicated that compounds containing the thiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates moderate to good activity against various bacterial strains. For instance, a study reported that derivatives of thiazole exhibited varying degrees of antibacterial activity, suggesting that modifications to the thiazole structure can enhance efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
1E. coli1532
2S. aureus1816
3P. aeruginosa1264

Anti-Cancer Activity

This compound has also been investigated for its anti-cancer properties. It has been shown to inhibit CDK9 (Cyclin-dependent kinase 9), which plays a crucial role in transcription regulation and cell cycle progression. Inhibition of CDK9 leads to reduced expression of anti-apoptotic proteins such as Mcl-1 in cancer cells, promoting apoptosis .

Case Study: CDK9 Inhibition

A study highlighted the selectivity of this compound for CDK9 over other kinases, demonstrating a ~120-fold selectivity compared to CDK2. This selectivity is significant as it suggests potential for targeted cancer therapies with reduced off-target effects .

The mechanism by which this compound exerts its biological effects involves binding to the ATP-binding site of CDK9, thereby inhibiting its kinase activity. This action disrupts the phosphorylation processes necessary for transcriptional elongation and cell survival in cancer cells .

Q & A

Q. What are the optimal conditions for synthesizing Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate?

A catalyst-free aqueous ethanol-mediated approach is effective for synthesizing structurally similar carbamates. This method avoids toxic solvents and simplifies purification. Key parameters include reaction temperature (70–90°C), stoichiometric ratios of reactants (e.g., 1:1.2 for amine to carbonyl precursors), and ethanol-water solvent mixtures to enhance solubility and yield. NMR and HRMS are critical for confirming intermediate and final product structures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Identifies substituent patterns on the thiazole ring (e.g., methyl and phenyl groups) via characteristic shifts (e.g., δ 2.5–3.0 ppm for methyl groups, aromatic protons at δ 7.2–7.8 ppm).
  • HRMS : Validates molecular weight with [M+H]+ peaks (e.g., m/z 289.0824 for C12H12N2O2S).
    Cross-referencing with synthetic intermediates ensures structural fidelity .

Q. How can researchers assess the purity of this compound for biological assays?

Combine HPLC (C18 column, acetonitrile/water gradient) with melting point analysis. A sharp melting range (e.g., 206–208°C) and single HPLC peak (>95% purity) indicate homogeneity. Elemental analysis (C, H, N, S) further validates stoichiometric consistency .

Q. What safety precautions are required during handling?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles), work in a fume hood, and adhere to GHS labeling. Emergency protocols include rinsing exposed skin/eyes and seeking medical attention if ingested .

Advanced Research Questions

Q. How can SHELX programs improve crystallographic refinement of this compound?

SHELXL refines small-molecule structures using high-resolution X-ray data. Key steps:

  • Data scaling : Correct for absorption and radiation damage.
  • Model building : Assign anisotropic displacement parameters for heavy atoms (e.g., sulfur in the thiazole ring).
  • Twinned data refinement : Use the TWIN/BASF commands for challenging crystals. Validate with R-factor convergence (<5% discrepancy) .

Q. How to resolve contradictions between synthetic yields and spectroscopic data?

Discrepancies often arise from unreacted intermediates or regioisomers. Strategies:

  • LC-MS : Track reaction progress in real-time.
  • 2D NMR (COSY, HSQC) : Differentiate regioisomers via coupling patterns (e.g., NOESY correlations for spatial proximity of substituents).
  • Recrystallization : Isolate pure fractions using ethyl acetate/hexane mixtures .

Q. What computational methods predict the compound’s bioactivity?

Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding to targets like kinases or enzymes. For example:

  • Protein preparation : Remove water molecules, add hydrogens.
  • Grid box placement : Focus on active sites (e.g., ATP-binding pockets).
  • Scoring : Prioritize poses with lowest binding energy (ΔG ≤ −8 kcal/mol). Experimental validation via enzyme inhibition assays is essential .

Q. Are alternative synthetic routes feasible for scale-up?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) with comparable yields.
  • Solid-phase synthesis : Immobilize intermediates on resin for iterative coupling (useful for combinatorial libraries).
  • Green chemistry : Replace ethanol with ionic liquids (e.g., [BMIM][BF4]) to enhance sustainability .

Q. How to differentiate between keto-enol tautomers in solution?

  • pH-dependent NMR : Enol forms dominate in basic conditions (δ 10–12 ppm for OH protons).
  • IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for keto) vs. broad O-H stretches (~3200 cm⁻¹ for enol).
  • DFT calculations : Compare experimental and theoretical NMR/IR spectra .

Q. What stability studies are critical for long-term storage?

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C indicates thermal stability).
  • Light sensitivity : Store in amber vials if UV-Vis shows λmax < 400 nm.
  • Hygroscopicity : Use desiccants if moisture uptake exceeds 5% (by Karl Fischer titration) .

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